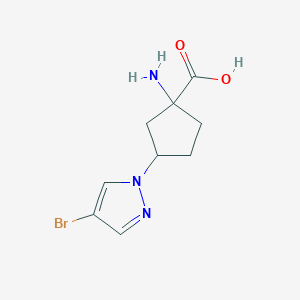

1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring substituted with a bromine atom and an amino group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Cyclopentane Ring Formation: The cyclopentane ring can be constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diene or a 1,4-diketone.

Coupling of Pyrazole and Cyclopentane Rings: The pyrazole and cyclopentane rings are coupled through a nucleophilic substitution reaction, where the amino group on the cyclopentane ring reacts with the brominated pyrazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as hydroxide ions, amines, or alkyl halides.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of de-brominated compounds.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a complex organic compound that is investigated for potential therapeutic effects in treating neurological disorders and inflammatory diseases. The compound's structure allows it to interact with biological targets, including enzymes and receptors, potentially modulating their activity and influencing metabolic pathways.

Chemical Properties and Structure

This compound has a molecular weight of 274.11 g/mol and the molecular formula C9H12BrN3O2 . Key structural features include a cyclopentane ring, an amino group, and a bromo-substituted pyrazole moiety. The presence of the bromine group enhances its reactivity and may influence its interaction with biological targets.

IUPAC Name

The IUPAC name for this compound is 1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylic acid .

Other Identifiers

- CAS No.: 1539705-31-1

- MDL No.: MFCD23738552

- InChI: InChI=1S/C9H12BrN3O2/c10-6-4-12-13(5-6)7-1-2-9(11,3-7)8(14)15/h4-5,7H,1-3,11H2,(H,14,15)

- InChIKey: GQLGOXXJXNCOSU-UHFFFAOYSA-N

- SMILES: C1CC(CC1N2C=C(C=N2)Br)(C(=O)O)N

Reactivity and Synthesis

The chemical reactivity of this compound is due to its functional groups. The amino group can participate in nucleophilic substitutions, while the carboxylic acid can undergo esterification or amidation reactions. The bromine atom can facilitate further halogenation or substitution reactions, making this compound versatile for synthetic applications in medicinal chemistry. The synthesis of this compound typically involves multi-step organic reactions with careful control of reaction conditions to ensure high yields and purity.

Potential Applications

Mechanism of Action

The mechanism of action of 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: Similar structure with a fluorine atom instead of bromine.

Biological Activity

1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a cyclopentane ring, an amino group, and a bromo-substituted pyrazole moiety, contributes to its biological activity. This article reviews the compound's biological properties, synthesis, and potential applications in medicine.

The molecular formula of this compound is C₉H₁₂BrN₃O₂, with a molecular weight of 274.11 g/mol. The presence of the bromine atom enhances its reactivity, influencing interactions with biological targets such as enzymes and receptors .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂BrN₃O₂ |

| Molecular Weight | 274.11 g/mol |

| CAS Number | 1513938-68-5 |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Neurological Disorders

Studies suggest that this compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could be pivotal in developing therapies for these disorders .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing metabolic pathways. The bromine substituent may enhance binding affinity compared to other halogenated analogs .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Neuroprotective Studies : A study demonstrated that the compound could reduce neuronal apoptosis in vitro by modulating apoptotic pathways through caspase inhibition.

- Anti-inflammatory Trials : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Pyrazole Ring : Synthesized through cyclocondensation of hydrazine with a carbonyl compound.

- Attachment to Cyclopentane : The pyrazole ring is attached via nucleophilic substitution.

- Carboxylic Acid Formation : The final step involves converting intermediates into the carboxylic acid form through hydrolysis or oxidation reactions.

Table 2: Synthesis Steps

| Step | Reaction Type |

|---|---|

| Pyrazole Ring Formation | Cyclocondensation |

| Nucleophilic Substitution | Ring Attachment |

| Carboxylic Acid Conversion | Hydrolysis/Oxidation |

Properties

Molecular Formula |

C9H12BrN3O2 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C9H12BrN3O2/c10-6-4-12-13(5-6)7-1-2-9(11,3-7)8(14)15/h4-5,7H,1-3,11H2,(H,14,15) |

InChI Key |

GQLGOXXJXNCOSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1N2C=C(C=N2)Br)(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.